molecular formula C7H15NO B2553533 4-Methoxycyclohexanamine CAS No. 121588-79-2; 130290-78-7; 4342-46-5; 766-16-5

4-Methoxycyclohexanamine

Cat. No.: B2553533
CAS No.: 121588-79-2; 130290-78-7; 4342-46-5; 766-16-5
M. Wt: 129.203
InChI Key: SDMXLAZIFYYECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxycyclohexanamine (CAS: 4342-46-5, 130290-78-7, 121588-79-2) is a cyclohexane derivative featuring a methoxy (-OCH₃) and a primary amine (-NH₂) group on the cyclohexane ring. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. The compound is commercially available for research purposes, with pricing tiers ranging from €82.00 for 250 mg to €1,110.00 for 25 g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMXLAZIFYYECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347613
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-46-5, 121588-79-2
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans-4-Methoxycyclohexyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexanamine Derivatives

Table 1: Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
4-Methoxycyclohexanamine 4342-46-5 C₇H₁₅NO 129.20 -NH₂, -OCH₃ Pharmaceutical intermediate
4-(4-Chlorophenoxy)cyclohexanamine hydrochloride 5460-27-5 C₁₂H₁₇ClNO·HCl 274.19 -NH₂, -O-C₆H₄Cl (para) Research chemical (structural analog)
4-Aminomethyl-cyclohexanamine 201211-54-3 C₇H₁₆N₂ 128.22 -NH₂, -CH₂NH₂ Potential ligand in coordination chemistry
3-Ethoxy-4-methyl-cyclohexylamine 59477-70-2 C₉H₁₉NO 157.26 -NH₂, -OCH₂CH₃, -CH₃ Industrial applications (limited safety data)
4-Amylcyclohexylamine Not specified C₁₁H₂₃N 169.31 -NH₂, -C₅H₁₁ (amyl group) Research use; no classified hazards
trans-4-Aminocyclohexanol 50910-54-8 C₆H₁₃NO 131.17 -NH₂, -OH (trans configuration) Solubility studies; chiral building block
Key Observations
  • Substituent Effects: The methoxy group in this compound enhances solubility in polar solvents compared to non-polar substituents like amyl (4-Amylcyclohexylamine) .
  • Reactivity : The primary amine group enables participation in condensation reactions, as seen in its use for synthesizing tert-butyl carbamate derivatives .

Aromatic Amine Analogs

Table 2: Comparison with Aromatic Amines
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structure Applications
4-Methoxy-2-methylaniline 102-50-1 C₈H₁₁NO 137.18 Aromatic ring with -NH₂, -OCH₃, -CH₃ Dye intermediate; toxicological studies
4-Hexyloxyaniline Not specified C₁₂H₁₉NO 193.29 Aromatic ring with -NH₂, -O-C₆H₁₃ Material science (liquid crystals)
Key Differences
  • Ring Structure: Aromatic amines (e.g., 4-Methoxy-2-methylaniline) exhibit planar geometry and conjugation, leading to distinct electronic properties compared to the non-aromatic cyclohexanamine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.